molecular formula C13H24O2 B14596856 Methyl 5,9-dimethyldec-8-enoate CAS No. 61099-52-3

Methyl 5,9-dimethyldec-8-enoate

Cat. No.: B14596856
CAS No.: 61099-52-3
M. Wt: 212.33 g/mol
InChI Key: BXXTXLSBFIRZSA-UHFFFAOYSA-N
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Description

Methyl 5,9-dimethyldec-8-enoate is an organic compound with the molecular formula C12H22O2 It is a methyl ester derivative of a decenoic acid, characterized by the presence of two methyl groups at the 5th and 9th positions and a double bond at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,9-dimethyldec-8-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,9-dimethyldec-8-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.

    Substitution: Sodium methoxide (NaOCH3) for nucleophilic substitution.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5,9-dimethyldec-8-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,9-dimethyldec-8-enoate in biological systems involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The double bond and methyl groups may also play a role in modulating its activity and binding affinity.

Comparison with Similar Compounds

    Methyl hexadec-9-enoate: Another methyl ester with a similar structure but a longer carbon chain.

    Methyl 9-decenoate: Similar structure but without the additional methyl groups.

Uniqueness: Methyl 5,9-dimethyldec-8-enoate is unique due to the presence of two methyl groups at specific positions, which can influence its reactivity and interactions compared to other similar compounds .

Properties

CAS No.

61099-52-3

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

methyl 5,9-dimethyldec-8-enoate

InChI

InChI=1S/C13H24O2/c1-11(2)7-5-8-12(3)9-6-10-13(14)15-4/h7,12H,5-6,8-10H2,1-4H3

InChI Key

BXXTXLSBFIRZSA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OC)CCC=C(C)C

Origin of Product

United States

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